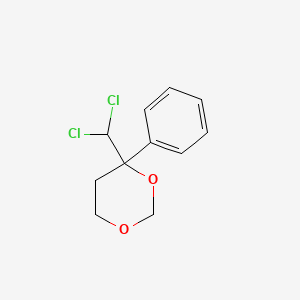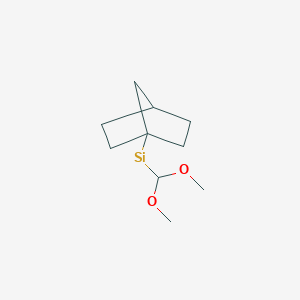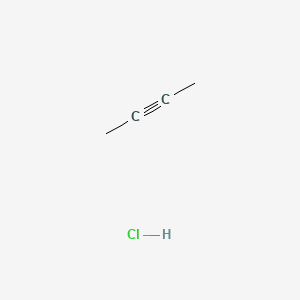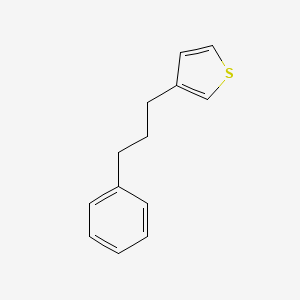
1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one is an organic compound that belongs to the class of aryl halides It features a bromine atom, a chlorine atom, and a phenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one typically involves the bromination of 1-(4-chlorophenyl)-3,3-dimethylbutan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the reaction parameters more precisely, leading to higher efficiency and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
1-Bromo-4-chlorobenzene: Similar in structure but lacks the butanone backbone.
1-Bromo-2-chlorobenzene: Another aryl halide with different substitution pattern.
4-Bromo-1-chlorobenzene: Similar aryl halide with different positional isomerism.
Uniqueness
1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one is unique due to its combination of a butanone backbone with both bromine and chlorine substituents on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
119143-38-3 |
|---|---|
分子式 |
C12H14BrClO |
分子量 |
289.59 g/mol |
IUPAC名 |
1-bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-12(2,3)11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3 |
InChIキー |
YCUUWJAWXOIAEH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(C1=CC=C(C=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



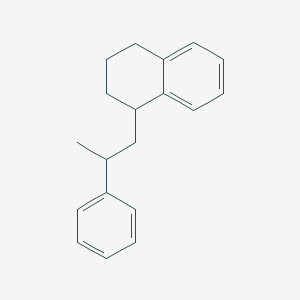
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
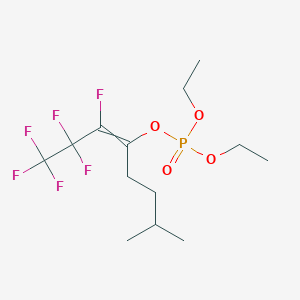
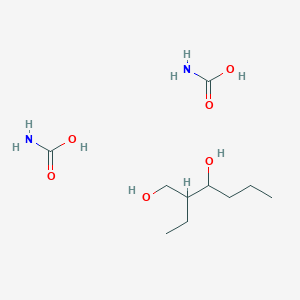
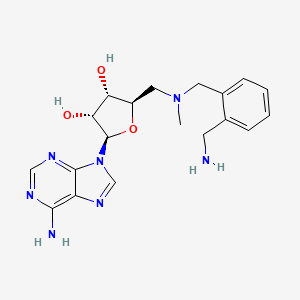


![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
